N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(phenylmethyl)-2-imidazo[4,5-b]pyridinyl]thio]acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(phenylmethyl)-2-imidazo[4,5-b]pyridinyl]thio]acetamide is an imidazopyridine.
Scientific Research Applications
Synthesis and Insecticidal Assessment
- The compound has been used as a precursor for the synthesis of various heterocycles, including pyrrole, pyridine, and coumarin derivatives, showing insecticidal potential against Spodoptera littoralis (Fadda et al., 2017).
Pharmacological Evaluation as Glutaminase Inhibitors
- Analogous compounds of this molecule have been evaluated as inhibitors of kidney-type glutaminase (GLS), showing potential for therapeutic applications (Shukla et al., 2012).
Anticancer Screening
- N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, related to the target compound, have been synthesized and evaluated for cytotoxic activities against various cancer cell lines, showing potential anticancer properties (Abu-Melha, 2021).
Synthesis of Polyfunctionally Substituted Heterocyclic Compounds
- Derivatives of this compound have been synthesized and tested for antimicrobial and surface activities, showing significant results (El-Sayed et al., 2015).
Synthesis and Evaluation as Anticancer Agents
- Novel N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives have been synthesized and evaluated for their anticancer activities, showing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).
Synthesis and Antitrypanosomal Activity
- 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones derivatives have been synthesized and screened for in vitro antitrypanosomal activity, showing good to excellent potency (Lelyukh et al., 2023).
Properties
Molecular Formula |
C19H18N6OS2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(3-benzylimidazo[4,5-b]pyridin-2-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H18N6OS2/c1-2-16-23-24-18(28-16)22-15(26)12-27-19-21-14-9-6-10-20-17(14)25(19)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,22,24,26) |
InChI Key |
TVZRJQBQOACIQC-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2CC4=CC=CC=C4)N=CC=C3 |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2CC4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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